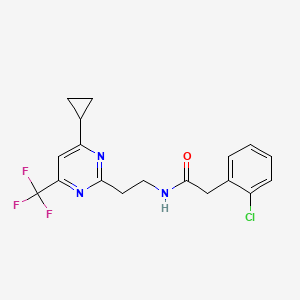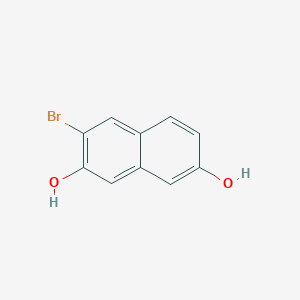
3-Bromonaphthalene-2,7-diol
概要
説明
3-Bromonaphthalene-2,7-diol is a chemical compound with the CAS Number: 102653-36-1 . It has a molecular weight of 239.07 and its IUPAC name is 3-bromonaphthalene-2,7-diol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Bromonaphthalene-2,7-diol is C10H7BrO2 . The InChI code is 1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H .科学的研究の応用
Molecular Ion Dissociation Studies
3-Bromonaphthalene-2,7-diol and its derivatives have been explored in molecular ion dissociation studies. These compounds have been particularly studied for their dissociation rates and thermodynamic properties. For instance, the dissociation of bromonaphthalene molecular ions was studied using time-resolved photo-dissociation and photoionization mass spectrometry, providing insights into the heat of formation of naphthyl ion and other molecular dynamics (Gotkis et al., 1993).
Liquid-Crystalline Solvents and NMR Spectroscopy
In the field of nuclear magnetic resonance (NMR) spectroscopy, derivatives of 3-Bromonaphthalene-2,7-diol have been used to study the interactions in liquid-crystalline solvents. These studies involve analyzing the structure and orientation of the proton skeleton of the molecule, providing detailed insights into molecular geometry and alignment (Field et al., 1992).
Microbial Oxidation Studies
The compound has been subjected to microbial oxidation studies to explore the bio-oxidation potential and the formation of new chiral synthons. For example, bromonaphthalenes were oxidized with whole cells of Pseudomonas putida, leading to the isolation and characterization of various metabolites with specific stereochemistry, furthering our understanding of microbial transformation processes (Hudlický et al., 1996).
Halogen-Metal Interconversion
Research has also delved into the halogen-metal exchange involving 3-Bromonaphthalene-2,7-diol derivatives. This involves studying the exchange reactions between bromonaphthalenes and organometallic compounds, which is crucial for understanding reaction mechanisms in organic synthesis and for developing new synthetic methodologies (Porzi & Concilio, 1977).
Crystallography and Phase Transition Studies
3-Bromonaphthalene-2,7-diol and its variants have been used in crystallography to study phase transitions and polymorphism. These studies provide insights into the molecular and crystal structure, enhancing our understanding of material properties and phase behavior (Chanh et al., 1981).
Safety And Hazards
将来の方向性
3-Bromonaphthalene-2,7-diol has attracted a lot of attention in recent years due to its potential applications in various fields of research and industry. It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
特性
IUPAC Name |
3-bromonaphthalene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGIPELWHJKROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonaphthalene-2,7-diol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


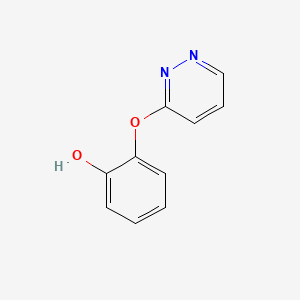
![4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2389439.png)
![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)
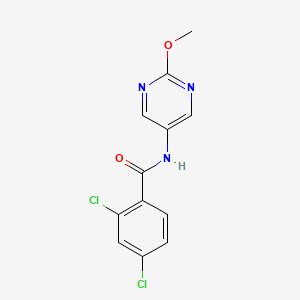
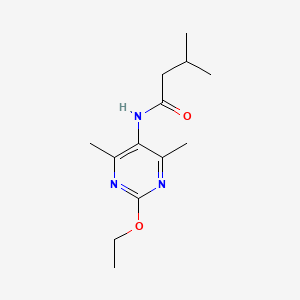
![Methyl-2-[(chloroacetyl)amino]-2-phenylacetate](/img/structure/B2389447.png)
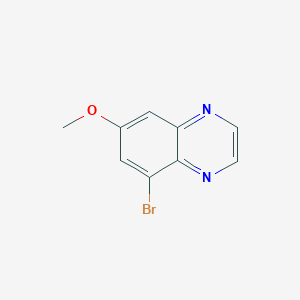

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)
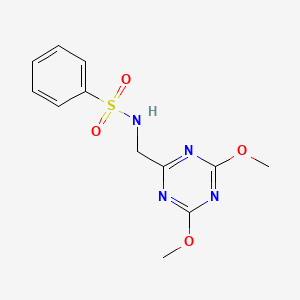
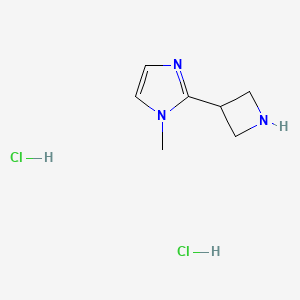
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)

